9-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
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Overview
Description
9-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a chemical compound belonging to the benzazepine class Benzazepines are heterocyclic compounds that contain a seven-membered ring fused to a benzene ring This particular compound is characterized by the presence of a chlorine atom at the 9th position and a methyl group at the 5th position on the benzazepine ring
Preparation Methods
The synthesis of 9-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a substituted phenylhydrazine with a ketone or aldehyde can lead to the formation of the benzazepine ring. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
9-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, typically using reagents such as lithium aluminum hydride.
Substitution: Halogen atoms like chlorine can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological systems are of interest for understanding its potential as a bioactive molecule.
Medicine: Research has focused on its potential therapeutic effects, including its role as a receptor antagonist or agonist in various biochemical pathways.
Industry: Its derivatives are investigated for use in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 9-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an antagonist at certain neurotransmitter receptors, thereby modulating signal transduction pathways. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
When compared to other benzazepine derivatives, 9-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine stands out due to its unique substitution pattern. Similar compounds include:
7-chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepine: Known for its use as a receptor antagonist.
R-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine: A classic dopamine receptor antagonist.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the diversity and potential of benzazepine derivatives in scientific research and applications.
Properties
CAS No. |
824430-68-4 |
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Molecular Formula |
C11H14ClN |
Molecular Weight |
195.69 g/mol |
IUPAC Name |
9-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
InChI |
InChI=1S/C11H14ClN/c1-8-7-13-6-5-10-9(8)3-2-4-11(10)12/h2-4,8,13H,5-7H2,1H3 |
InChI Key |
HMGASYPJYKHVCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC2=C1C=CC=C2Cl |
Origin of Product |
United States |
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